
tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate
Overview
Description
tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate (CAS 1403767-13-4) is a carbamate-protected amine featuring a cyclobutane core substituted with an aminomethyl group and a methyl-linked carbamate moiety. This compound is structurally characterized by its strained cyclobutyl ring, which confers unique steric and electronic properties. Carbamates of this type are widely used in medicinal chemistry as intermediates for drug discovery, particularly in the synthesis of kinase inhibitors and central nervous system (CNS)-targeting molecules due to their balance of lipophilicity and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc Protection and Cyclobutane Ring Formation
The synthesis begins with the introduction of the Boc group to a cyclobutane-derived amine precursor. A representative approach involves:
- Aminomethylation of Cyclobutanol : Cyclobutanol is converted to 1-(aminomethyl)cyclobutanol via reductive amination using ammonium acetate and sodium cyanoborohydride in methanol.
- Boc Protection : The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with triethylamine as a base, yielding tert-butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate.
Key Reaction Parameters :
- Temperature : 0°C to room temperature (RT) for Boc protection to minimize side reactions.
- Solvent : THF or dichloromethane (DCM) for optimal solubility.
- Yield : 75–85% after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Route: Palladium-Catalyzed Coupling
A patent-derived method (CA3087004A1) describes a palladium-catalyzed coupling strategy for structurally analogous carbamates:
- Substrate Preparation : A cyclohexylamine intermediate is Boc-protected.
- Coupling Reaction : Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is reacted with the Boc-protected amine using Pd₂(dba)₃ and BINAP ligand in toluene at 100°C.
While this method targets a different compound, its conditions are adaptable for synthesizing this compound by substituting the cyclobutyl precursor.
Optimization Strategies for Improved Yield and Purity
Catalyst and Ligand Screening
Palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands (BINAP, XPhos) enhance coupling efficiency. For cyclobutyl systems, Pd₂(dba)₃ with BINAP in toluene achieves 50–60% yield, whereas XPhos improves regioselectivity in sterically hindered environments.
Solvent and Temperature Effects
- Polar Aprotic Solvents : THF and DMF improve intermediate solubility but may increase Boc group hydrolysis.
- Nonpolar Solvents : Toluene minimizes side reactions during coupling but requires higher temperatures (80–100°C).
Purification Techniques
- Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane) removes unreacted starting materials.
- Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >98%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : Distinct signals for Boc tert-butyl protons (δ 1.40 ppm, singlet) and cyclobutyl methylene groups (δ 2.10–2.50 ppm, multiplet).
- ¹³C NMR : Boc carbonyl carbon at δ 155–160 ppm and cyclobutyl carbons at δ 25–35 ppm.
Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC)
- Purity Analysis : C18 column with acetonitrile/water (0.1% TFA) gradient; retention time ~8.2 minutes.
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale production utilizes continuous flow reactors to maintain precise temperature control and reduce reaction times:
- Reactor Design : Tubular reactors with Pd-coated surfaces for catalytic coupling.
- Throughput : 1–5 kg/day with >90% conversion.
Automated Purification Systems
- Simulated Moving Bed (SMB) Chromatography : Separates Boc-protected product from byproducts with 95% recovery.
Challenges and Mitigation Strategies
Boc Group Instability
- Acid Sensitivity : Use milder deprotection agents (e.g., HCl in dioxane) instead of trifluoroacetic acid (TFA).
- Thermal Degradation : Limit reaction temperatures to <110°C during coupling steps.
Cyclobutyl Ring Strain
- Ring-Opening Side Reactions : Avoid strong bases (e.g., NaOH) that promote ring cleavage.
Comparative Data Tables
Table 1: Representative Synthetic Conditions and Yields
Step | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Boc Protection | Boc₂O, Et₃N | THF | 0→RT | 85 |
Pd-Catalyzed Coupling | Pd₂(dba)₃, BINAP | Toluene | 100 | 55 |
Crystallization | Ethanol/Water (3:1) | — | RT | 92 |
Table 2: Analytical Characterization Summary
Technique | Key Data |
---|---|
¹H NMR | δ 1.40 (s, 9H, Boc), δ 2.30 (m, 4H, cyclobutyl) |
ESI-MS | [M+H]⁺ = 215.3 |
HPLC Purity | 98.5% (254 nm) |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Reduced amine derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate is a chemical compound with the molecular formula and a molecular weight of 214.31 g/mol. It is used in both research and industrial settings because of its unique structure and reactivity.
Chemical Information
- Molecular Formula:
- Molecular Weight: 214.31 g/mol
Scientific Research Applications
This compound is used in a variety of scientific research applications.
- Chemistry It is employed as an intermediate in synthesizing biologically active compounds.
- Biology It is used in studying enzyme mechanisms and protein interactions.
- Medicine It is explored for potential use in drug development and as a protective group in peptide synthesis.
- Industry It is utilized in producing specialty chemicals and materials.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
- Common Reagent and Conditions: Hydrogen peroxide in an acidic medium.
- Major Products Formed: Oxidized derivatives of the carbamate.
- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
- Common Reagents and Conditions: Lithium aluminum hydride in anhydrous ether.
- Major Products Formed: Reduced amine derivatives.
- Substitution Can undergo nucleophilic substitution reactions, especially at the carbamate group.
- Common Reagents and Conditions: Nucleophiles like amines or alcohols in the presence of a base.
- Major Products Formed: Substituted carbamate derivatives.
The biological activity of this compound is attributed to its role as a nucleophile, enabling it to participate in substitution reactions that modulate enzyme activities or receptor binding affinities, and its ability to form hydrogen bonds with biological molecules, influencing their structure and function.
Enzyme Interactions
Research indicates that this compound may interact with specific enzymes, potentially inhibiting or enhancing their activity. For instance, studies have shown that compounds with similar structures can affect enzyme mechanisms involved in metabolic pathways.
Case Studies
- MALT1 Protease Assay: The configuration of the compound significantly influenced its binding affinity to MALT1, a critical enzyme involved in immune response regulation. Compounds with similar structural motifs exhibited varying degrees of inhibition, highlighting the importance of structural nuances in biological activity.
- Drug Development: The compound has been investigated as a potential building block for synthesizing new drug candidates aimed at treating various diseases. Its unique properties allow for modifications that enhance biological efficacy while maintaining stability.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Structural Variations in Cycloalkyl Moieties
The cyclobutyl group in the target compound differentiates it from analogs with larger or smaller cycloalkyl systems:
*Molecular weights estimated based on structural analogs (e.g., C11H22N2O2 for cyclopentyl analog: 214.3 g/mol ).
Key Observations :
- Cyclobutyl Derivatives : The strained four-membered ring increases reactivity but may reduce solubility compared to larger cycloalkyl systems. This strain can also influence binding to biological targets, as seen in BTK inhibitors where cyclobutyl groups enhance brain penetration .
- Cyclohexyl/Cyclopentyl Analogs : Larger rings reduce steric strain, improving synthetic yields and stability. Cyclohexyl derivatives are common in drug candidates due to their conformational flexibility .
- Aromatic Substitutions: Compounds like tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate (CAS 507264-68-8) exhibit distinct electronic properties, enabling interactions with aromatic residues in enzyme active sites .
Substituent Effects on Reactivity and Solubility
- Aminomethyl vs. Cyano Groups: tert-Butyl (1-cyanocyclopentyl)carbamate (CAS 912770-99-1) replaces the aminomethyl group with a cyano moiety, significantly altering reactivity. The electron-withdrawing cyano group reduces nucleophilicity but increases polarity, enhancing solubility in polar solvents .
- Allyl and Cyclopropyl Modifications : Compounds like tert-Butyl N-[(1-allylcyclobutyl)methyl]carbamate (CAS 2413651-74-6) introduce unsaturated bonds, enabling further functionalization (e.g., click chemistry). Cyclopropyl analogs (e.g., CAS 1032684-85-7) exhibit enhanced rigidity, which can optimize target binding .
Biological Activity
tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate is a chemical compound characterized by its unique structural features, including a tert-butyl group and a cyclobutyl ring. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly as an intermediate in drug development and as a tool in enzyme mechanism studies.
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.31 g/mol
The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile. This characteristic enables it to participate in substitution reactions that can modulate enzyme activities or receptor binding affinities. The compound can also form hydrogen bonds with biological molecules, influencing their structure and function .
Enzyme Interactions
Research indicates that this compound may interact with specific enzymes, potentially inhibiting or enhancing their activity. For instance, studies have shown that compounds with similar structures can affect enzyme mechanisms involved in metabolic pathways .
Case Studies
- MALT1 Protease Assay : In studies evaluating the potency of similar compounds, it was noted that the configuration of the compound significantly influenced its binding affinity to MALT1, a critical enzyme involved in immune response regulation. Compounds with similar structural motifs exhibited varying degrees of inhibition, highlighting the importance of structural nuances in biological activity .
- Drug Development : The compound has been investigated as a potential building block for synthesizing new drug candidates aimed at treating various diseases. Its unique properties allow for modifications that enhance biological efficacy while maintaining stability.
Comparative Analysis with Similar Compounds
The following table summarizes comparisons between this compound and related compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
tert-Butyl carbamate | C5H11NO2 | Simpler structure, lacks cyclobutyl group |
tert-Butyl-N-methylcarbamate | C7H15NO2 | Methyl group instead of aminomethyl |
tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamate | C10H19NO3 | Hydroxymethyl group instead of aminomethyl |
tert-Butyl N-[1-(4-aminophenyl)cyclobutyl]carbamate | C15H22N2O2 | Contains a phenyl group, enhancing biological interactions |
The distinct cyclobutyl ring in this compound contributes to its unique steric and electronic properties, making it particularly useful for synthesizing complex molecules and studying reaction mechanisms within biological systems .
Research Applications
The versatility of this compound extends across various fields:
- Medicinal Chemistry : It serves as an intermediate in the synthesis of biologically active compounds.
- Biochemical Research : Employed in studies focused on enzyme mechanisms and protein interactions.
- Industrial Applications : Used in producing specialty chemicals and materials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate?
The synthesis typically involves multi-step strategies, including protection/deprotection of amine groups and coupling reactions. For example:
- Step 1 : A palladium-catalyzed coupling reaction (e.g., Pd₂(dba)₃ with BINAP ligand) in toluene under inert conditions to introduce substituents .
- Step 2 : Reduction of nitro groups or deprotection of tert-butoxycarbonyl (Boc) groups using trifluoroacetic acid (TFA) or HCl/MeOH .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Key Table: Representative Synthesis Conditions
Step | Reagents/Catalysts | Solvent | Temperature | Yield | Reference |
---|---|---|---|---|---|
Coupling | Pd₂(dba)₃, BINAP | Toluene | 100°C | ~50% | |
Deprotection | TFA in DCM | DCM | RT | >80% |
Q. How is this compound characterized to confirm structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify cyclobutyl geometry and Boc protection status. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 256.3 g/mol) .
- X-ray Crystallography : Used in analogs (e.g., tert-butyl carbamate derivatives) to resolve hydrogen-bonding networks and stereochemistry .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use respiratory protection (e.g., P95 masks) in poorly ventilated areas .
- Storage : Store at room temperature, away from strong acids/bases and oxidizers .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
Advanced Research Questions
Q. How can reaction yields be optimized in Pd-catalyzed coupling steps?
- Catalyst Screening : Pd₂(dba)₃ with chelating ligands (e.g., BINAP) improves regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates .
- Temperature Control : Reactions at 100°C for 12–24 hours balance kinetics and side reactions .
Data Contradiction Note : Yields vary significantly (30–70%) depending on substituent steric effects, necessitating DoE (Design of Experiments) approaches .
Q. What strategies mitigate Boc group instability during synthesis?
- Acid Sensitivity : Avoid prolonged exposure to TFA; use milder acids (e.g., HCl in dioxane) for deprotection .
- Thermal Stability : Monitor reaction temperatures during coupling steps (<110°C recommended) .
- Alternative Protecting Groups : Compare with Fmoc or Cbz groups in analogs for improved stability .
Q. How are computational methods applied to design derivatives of this compound?
- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) using Schrödinger Suite or AutoDock .
- DFT Calculations : Analyze cyclobutyl ring strain and electronic effects on reactivity (e.g., B3LYP/6-31G* basis set) .
- SAR Analysis : Correlate substituent effects (e.g., aminomethyl position) with activity in analogs .
Q. What analytical challenges arise in quantifying trace impurities?
- HPLC-MS : Detect low-abundance byproducts (e.g., de-Boc intermediates) with C18 columns and 0.1% formic acid gradients .
- Limitations : Lack of commercial reference standards requires in-house synthesis of impurities for calibration .
Q. How does steric hindrance on the cyclobutyl ring affect reactivity?
- Case Study : Substituents at the 1-position (aminomethyl) reduce nucleophilic attack rates by 40% compared to unsubstituted analogs .
- Kinetic Data : Second-order rate constants decrease by 2–3× with bulky groups (e.g., tert-butyl vs. methyl) .
Methodological Recommendations
- Synthesis : Prioritize Pd-catalyzed coupling for scalability, but validate purity via orthogonal methods (NMR, HPLC) .
- Troubleshooting : If yields drop below 30%, screen alternative ligands (XPhos) or reduce reaction scale .
Excluded Sources
Properties
IUPAC Name |
tert-butyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(7-12)5-4-6-11/h4-8,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDDULNAYNIRIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301138388 | |
Record name | Carbamic acid, N-[[1-(aminomethyl)cyclobutyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301138388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147107-64-9 | |
Record name | Carbamic acid, N-[[1-(aminomethyl)cyclobutyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1147107-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[[1-(aminomethyl)cyclobutyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301138388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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